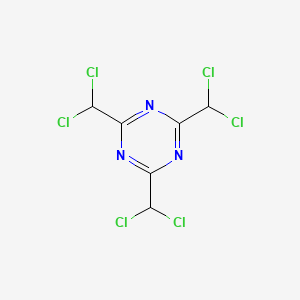
s-Triazine, 2,4,6-tris(dichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2,4,6-tris(dichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic ring compound with three nitrogen atoms replacing three carbon-hydrogen units in the benzene ring structure . This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- typically involves the chlorination of s-triazine derivatives. One common method is the liquid-phase chlorination of acetonitrile (CH₃CN), which undergoes a trimerization reaction to yield s-triazine derivatives, including 2,4,6-tris(dichloromethyl)-s-triazine . The reaction conditions often include the presence of a catalyst and controlled chlorination rates to achieve the desired product.
Industrial Production Methods
Industrial production of s-Triazine, 2,4,6-tris(dichloromethyl)- may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, 2,4,6-tris(dichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine, 2,4,6-tris(dichloromethyl)- include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazine derivatives, while oxidation reactions may produce triazine oxides.
Aplicaciones Científicas De Investigación
s-Triazine, 2,4,6-tris(dichloromethyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of s-Triazine, 2,4,6-tris(dichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to s-Triazine, 2,4,6-tris(dichloromethyl)- include:
2,4,6-Tris(trichloromethyl)-s-triazine: Another triazine derivative with similar chemical properties.
2,4-Dichloro-6-methoxy-s-triazine: A triazine derivative used in various chemical reactions.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine derivative with applications in materials science.
Uniqueness
s-Triazine, 2,4,6-tris(dichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its high chlorine content and symmetrical structure make it valuable for specialized chemical synthesis and industrial applications.
Propiedades
Número CAS |
5311-21-7 |
|---|---|
Fórmula molecular |
C6H3Cl6N3 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2,4,6-tris(dichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |
Clave InChI |
LNRJBPCTMHMOFA-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





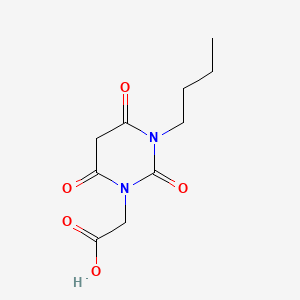

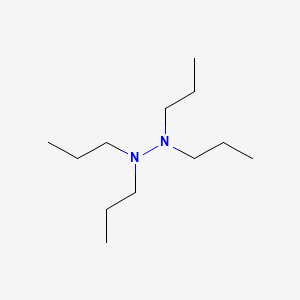
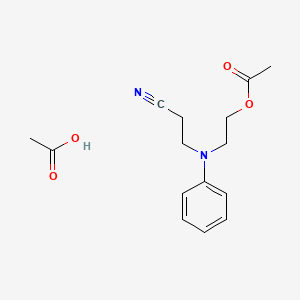

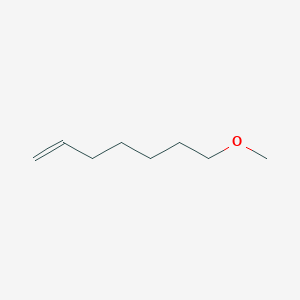

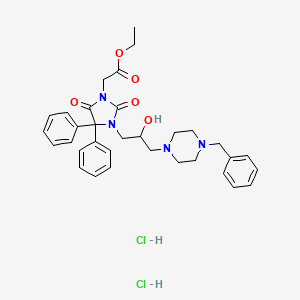

![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)

